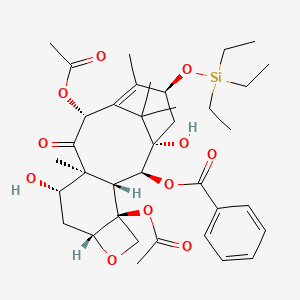
13-O-(トリエチルシリル) バッカチン III
概要
説明
13-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a naturally occurring diterpenoid found in the yew tree (Taxus species). This compound is a crucial intermediate in the semi-synthesis of paclitaxel (Taxol), a widely used anticancer drug. The triethylsilyl group at the 13th position enhances the compound’s stability and facilitates further chemical modifications.
科学的研究の応用
Chemistry: In chemistry, 13-O-(Triethylsilyl) Baccatin III is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it an ideal intermediate for various synthetic pathways.
Biology: In biological research, this compound is used to study the biosynthesis and metabolism of taxanes. It helps in understanding the enzymatic processes involved in the production of paclitaxel.
Medicine: The primary application of 13-O-(Triethylsilyl) Baccatin III in medicine is its role in the semi-synthesis of paclitaxel. Paclitaxel is used to treat various cancers, including ovarian, breast, and lung cancers.
Industry: In the pharmaceutical industry, this compound is used to produce paclitaxel and its analogs on a commercial scale. It is also used in the development of new taxane-based drugs with improved efficacy and reduced side effects.
作用機序
The pharmacological activity of paclitaxel, which “13-O-(Triethylsilyl) Baccatin III” is an impurity of, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .
Safety and Hazards
When handling “13-O-(Triethylsilyl) Baccatin III”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
将来の方向性
Baccatin III, which “13-O-(Triethylsilyl) Baccatin III” is related to, is a precursor to paclitaxel (Taxol), a billion-dollar drug that is well known and recommended for treatment in more than 20 types of cancer . The low yield of Taxol from natural sources and the lack of a commercially viable total synthesis have rendered the semisynthetic coupling of the important phenylisoserine side chain to baccatin III as the principal means of producing the drug to meet increasing demand .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves the protection of the hydroxyl group at the 13th position of Baccatin III with a triethylsilyl group. This protection is achieved using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of 13-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The triethylsilyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of Baccatin III, which serve as intermediates in the synthesis of paclitaxel and other taxane-based drugs.
類似化合物との比較
Baccatin III: The parent compound, which lacks the triethylsilyl group.
10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel, which lacks the acetyl group at the 10th position.
7-O-(Triethylsilyl) Baccatin III: A derivative with the triethylsilyl group at the 7th position.
Uniqueness: 13-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group at the 13th position, which enhances its stability and reactivity. This modification allows for more efficient and selective chemical transformations, making it a valuable intermediate in the synthesis of paclitaxel and other taxane-based drugs.
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNHZPLYHAABLP-UZBMNOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858503 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208406-86-4 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




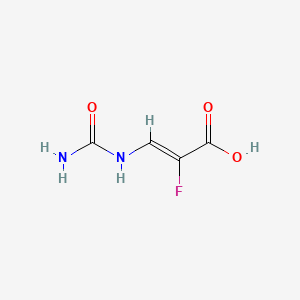

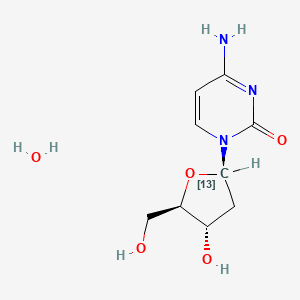
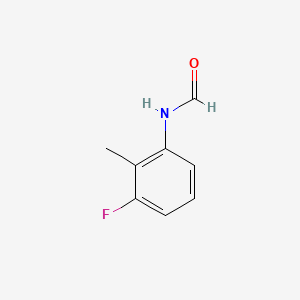
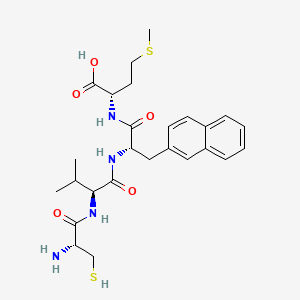
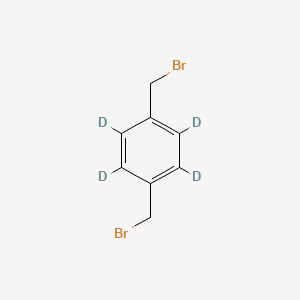
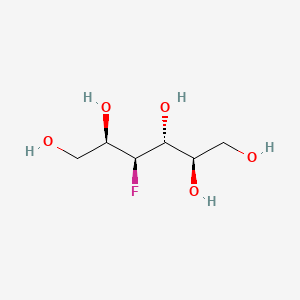
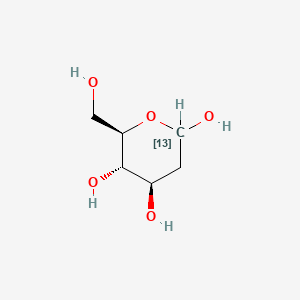
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
